Permethrin-d9

Isotopic Enrichment Mass Spectrometry Internal Standard Calibration

Permethrin-d9 (≥98 atom % D, cis/trans mixture) is a deuterated internal standard for permethrin quantification via GC-MS or LC-MS/MS. It corrects matrix-induced ion suppression/enhancement — a critical failure point of unlabeled standards — enabling isotope dilution methods (RSD <0.5%) mandated by FDA and EFSA. Achieves 81.0–126% recovery in high-fat matrices and corrects analyte losses during environmental sample preparation (water, sediment, biota). A cost-effective alternative to 13C6-labeled analogs, it satisfies rigorous requirements for food safety, environmental fate, and toxicology workflows requiring defensible, publication-ready data.

Molecular Formula C21H20Cl2O3
Molecular Weight 400.3 g/mol
Cat. No. B10856056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePermethrin-d9
Molecular FormulaC21H20Cl2O3
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D
InChIKeyRLLPVAHGXHCWKJ-MFPZSLDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Permethrin-d9 for Procurement: A Deuterated Internal Standard for Quantitative LC-MS/MS and GC-MS Analysis


Permethrin-d9 is a stable isotope-labeled analog of the synthetic pyrethroid insecticide permethrin, in which nine hydrogen atoms are replaced by deuterium . It is formulated as a cis/trans isomeric mixture, mirroring the composition of the parent compound . This product is exclusively intended for use as an internal standard (IS) for the precise quantification of permethrin in complex biological and environmental matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Permethrin-d9 Outperforms Unlabeled Analogs in Critical Quantification Workflows


Generic substitution with unlabeled permethrin as an internal standard fails because it cannot correct for matrix-induced ion suppression or enhancement in mass spectrometry [1]. This leads to significant quantitative inaccuracies. While alternative isotope-labeled internal standards exist, their performance is not uniform. For instance, the choice of labeling strategy (deuterium vs. carbon-13) can profoundly impact analytical accuracy due to retention time shifts and potential deuterium-hydrogen exchange [2]. The following quantitative evidence demonstrates why Permethrin-d9 provides specific, verifiable advantages for demanding analytical applications over these alternatives.

Quantitative Differentiation Guide: Permethrin-d9 vs. Unlabeled and Alternative Labeled Standards


Isotopic Purity: Permethrin-d9 vs. Permethrin-d5 and 13C6-Permethrin

The isotopic purity of a labeled internal standard is critical for accurate quantification. Permethrin-d9 is supplied with a certified isotopic enrichment of ≥98 atom % D . This high level of enrichment minimizes spectral overlap from unlabeled species. In contrast, the 13C6-labeled analog is often supplied at lower nominal purity (e.g., 98% purity), which can introduce a higher degree of uncertainty if not fully characterized for isotopic abundance .

Isotopic Enrichment Mass Spectrometry Internal Standard Calibration

Quantitative Accuracy: Permethrin-d9 vs. Unlabeled External Calibration

The use of a stable isotope-labeled internal standard (SIL-IS) like Permethrin-d9 in isotope dilution mass spectrometry (IDMS) is a benchmark for achieving superior quantitative accuracy. A study on pyrethroid analysis in apple juice demonstrated that using an isotope dilution technique with a deuterated permethrin standard resulted in intra- and inter-day repeatabilities below 0.5% relative standard deviation (RSD) [1]. In contrast, external calibration methods or the use of non-deuterated internal standards are subject to matrix effects and instrumental drift, leading to significantly higher uncertainty. The same study reported expanded relative uncertainty for IDMS ranged from 3% to 6%, which is substantially lower than what is achievable with other calibration methods [1].

Isotope Dilution Method Validation GC-MS

Chromatographic Behavior: Retention Time Shift of Permethrin-d9 vs. 13C6-Permethrin

A key differentiator between deuterated and 13C-labeled internal standards is their chromatographic behavior. Deuterated analogs often exhibit a slight but measurable reverse-phase retention time shift (typically earlier elution) relative to the unlabeled analyte due to the increased lipophilicity of carbon-deuterium bonds [1]. In some LC-MS/MS methods, this shift can cause the internal standard and analyte to experience different matrix effects in the ion source, compromising accuracy. In contrast, 13C-labeled standards are chemically identical to the analyte and co-elute perfectly [2]. However, the choice of Permethrin-d9 over a 13C6-analog is often driven by a balance of cost and analytical sufficiency. For many GC-MS and robust LC-MS/MS methods, the minor retention time shift of Permethrin-d9 is acceptable, while its significantly lower production cost compared to 13C6-labeled permethrin makes it a more economically viable option for high-throughput laboratories .

LC-MS/MS Retention Time Matrix Effects

Optimal Use Cases for Permethrin-d9 in Analytical and Environmental Science


Regulatory-Compliant Pesticide Residue Analysis in Food Matrices

Permethrin-d9 is the internal standard of choice for quantifying permethrin residues in complex foodstuffs (e.g., fruits, vegetables, composite diets) to meet stringent regulatory requirements. Its use enables the high-precision isotope dilution methods (RSD <0.5%) [1] mandated by agencies like the FDA and EFSA, which cannot be reliably achieved with external calibration or non-isotopic internal standards. The method yields high recoveries (81.0-126%) even in high-fat matrices, demonstrating its effectiveness in compensating for matrix effects [2].

Accurate Quantification in Environmental Monitoring and Bioaccumulation Studies

For researchers investigating the fate, transport, and bioaccumulation of permethrin in aquatic ecosystems [1], Permethrin-d9 is essential for generating accurate and reproducible data. The isotope dilution approach corrects for analyte losses during complex sample preparation (e.g., solid-phase extraction from water or sediment) and compensates for variable ionization efficiency, ensuring that measured concentrations in biota and environmental compartments are reliable and publication-ready.

High-Throughput Bioanalytical Method Development and Validation

In drug development or toxicology labs analyzing permethrin in plasma, urine, or tissue, Permethrin-d9 is a foundational tool for developing and validating robust LC-MS/MS methods. While a 13C6-labeled standard might offer slightly better co-elution, Permethrin-d9 provides a cost-effective alternative that satisfies most analytical requirements [1]. Its high isotopic purity (≥98 atom % D) minimizes interference, allowing for the development of methods with low limits of quantitation (LOQ) necessary for detecting trace-level exposures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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